5-Ethyl-2-methyl-3-furyl methyl ketone

Description

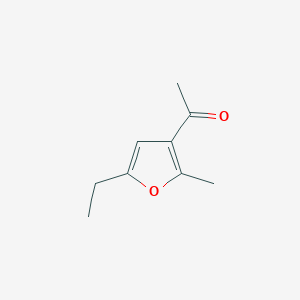

5-Ethyl-2-methyl-3-furyl methyl ketone is a substituted furan derivative characterized by a ketone group at the 3-position of the furan ring, with ethyl and methyl substituents at the 5- and 2-positions, respectively. Substituted furanones are frequently studied for their roles in flavor, fragrance, and pharmaceutical industries due to their diverse chemical properties and biological activities.

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(5-ethyl-2-methylfuran-3-yl)ethanone |

InChI |

InChI=1S/C9H12O2/c1-4-8-5-9(6(2)10)7(3)11-8/h5H,4H2,1-3H3 |

InChI Key |

VEWROIPKVFLQGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(O1)C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituted Furanones

The synthesis and characterization of structurally related furanones are detailed in . Key comparisons include:

Key Findings :

- Substituents at the 5-position (ethyl, isopropyl, isopropenyl) significantly influence reactivity and physical properties. Ethyl groups enhance stability, while isopropenyl groups increase electrophilicity .

- The ketone group at the 3-position is a common reactive site for nucleophilic additions, as seen in analogous furanones .

Functional Analogs: Aliphatic Ketones

Key Findings :

- Furan-based ketones are expected to exhibit lower volatility and higher thermal stability compared to aliphatic ketones like MEK due to aromatic stabilization .

- Safety profiles differ: Aliphatic ketones pose acute flammability and toxicity risks, whereas furan derivatives may present unique hazards (e.g., electrophilic reactivity) requiring further study .

Preparation Methods

Direct Acylation with Ethene Ketone

Patent CN103664838A discloses a method for synthesizing 2-furyl methyl ketone via the reaction of furan with ethenone (ketene) in the presence of acid catalysts such as phosphoric acid, sulfuric acid, or p-toluenesulfonic acid. The process occurs at 5–20°C in dichloromethane, ethylene dichloride, or chloroform, achieving 95% yield and 99% purity. Adapting this protocol for 5-ethyl-2-methyl-3-furyl methyl ketone would require pre-functionalized furan substrates.

Optimization Insights

Condensation Techniques with Lithium Reagents

Organolithium-Mediated Coupling

A complementary strategy involves furyl lithium intermediates. For instance, 1-(5-methylfuran-2-yl)-3-phenylpropan-2-ol was synthesized by reacting 5-methyl-2-furyl lithium with (2,3-epoxypropyl)benzene, yielding 68%. Applying this to this compound would necessitate:

-

Generating 5-ethyl-2-methylfuran via alkylation.

-

Quenching with methyl ketone precursors (e.g., acetyl chloride).

Challenges

Photooxygenation and Reductive Pathways

β-Keto-Furan Photooxygenation

Photooxygenation of β-keto-2-substituted furans offers a route to 3(2H)-furanones, which can be reduced to alcohols or ketones. For example, 1-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)ethanone was prepared via iodination of p-methoxyacetophenone, followed by coupling with 2-methylfuran (69% yield). Subsequent photooxygenation and NaBH4 reduction yielded furanone alcohols.

Reaction Conditions

Comparative Analysis of Methods

Q & A

Basic: What are the common synthetic routes for 5-Ethyl-2-methyl-3-furyl methyl ketone, and how can reaction conditions be optimized?

Answer:

This compound can be synthesized via Friedel-Crafts acylation of a furan derivative using acetyl chloride or methyl ketone precursors in the presence of Lewis acids (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation between a substituted furfural and methyl ketone under basic conditions (e.g., NaOH/ethanol) may yield the target compound. Optimization involves:

- Temperature control (e.g., 0–5°C for Friedel-Crafts to minimize side reactions) .

- Solvent selection (polar aprotic solvents like dichloromethane enhance electrophilic substitution) .

- Catalyst stoichiometry (excess AlCl₃ improves acylation efficiency but requires post-reaction quenching) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a multi-technique approach:

- NMR spectroscopy : Compare ¹H/¹³C chemical shifts with computed spectra (e.g., δ 2.1–2.5 ppm for methyl groups; furyl protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion ([M⁺]) at m/z ≈ 166 (C₉H₁₂O₂) and fragmentation patterns (e.g., loss of CO or methyl groups) .

- IR spectroscopy : Identify ketone C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Answer:

Density Functional Theory (DFT) simulations can model transition states and intermediate stability. For example:

- Electrophilic substitution pathways : Compare energy barriers for acylation at the 3-position vs. competing sites on the furan ring .

- Solvent effects : Use COSMO-RS models to predict solvation energies and optimize solvent choice .

- Kinetic isotope effects (KIE) : Validate mechanisms by comparing experimental vs. computed KIEs for deuterated substrates .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting groups : Temporarily block the ketone with ethylene glycol (forming a ketal) before modifying the furan ring .

- Regioselective catalysts : Use Pd/Cu systems for cross-coupling reactions to direct substitutions to the 5-ethyl position .

- Low-temperature kinetics : Slow addition of reagents (e.g., Grignard) at –78°C minimizes over-alkylation .

Advanced: How does the furyl moiety influence the compound’s electronic properties and reactivity?

Answer:

The furan ring introduces electron-rich regions due to oxygen’s lone pairs, enhancing electrophilic attack at the α-positions. Computational studies (e.g., NBO analysis ) reveal:

- Resonance effects : Delocalization of π-electrons stabilizes intermediates during nucleophilic additions .

- HOMO-LUMO gaps : A narrower gap (~4.5 eV) compared to non-aromatic ketones increases susceptibility to redox reactions .

Methodological: Design an experiment to study the thermal stability of this compound under varying conditions.

Answer:

- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks to identify decomposition onset temperatures (e.g., ~200°C) .

- Isothermal calorimetry : Track heat flow at 150°C for 24 hours to assess stability under prolonged heating .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., furan derivatives or CO₂) .

Methodological: How can researchers validate the biological activity of this compound in vitro?

Answer:

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa) to screen for cytotoxicity (IC₅₀ calculations) .

- Enzyme inhibition studies : Test inhibition of cytochrome P450 isoforms via fluorometric assays (e.g., CYP3A4) .

- ROS detection : Employ DCFH-DA probes to evaluate oxidative stress induction in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.